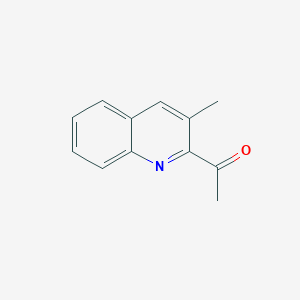

1-(3-Methylquinolin-2-yl)ethanone

Description

Properties

CAS No. |

66635-61-8 |

|---|---|

Molecular Formula |

C12H11NO |

Molecular Weight |

185.22 g/mol |

IUPAC Name |

1-(3-methylquinolin-2-yl)ethanone |

InChI |

InChI=1S/C12H11NO/c1-8-7-10-5-3-4-6-11(10)13-12(8)9(2)14/h3-7H,1-2H3 |

InChI Key |

IBRHAUKCIVTPGX-UHFFFAOYSA-N |

SMILES |

CC1=CC2=CC=CC=C2N=C1C(=O)C |

Canonical SMILES |

CC1=CC2=CC=CC=C2N=C1C(=O)C |

Other CAS No. |

66635-61-8 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Investigations of 1 3 Methylquinolin 2 Yl Ethanone

Novel Synthetic Routes to 1-(3-Methylquinolin-2-yl)ethanone and Related Isomers

The synthesis of quinoline (B57606) derivatives, valued for their prevalence in biologically active compounds, has evolved from classical, often harsh, methods to more sophisticated and milder catalytic and one-pot procedures. These modern approaches offer greater efficiency, substrate scope, and control over substitution patterns, which is crucial for accessing specific isomers like this compound.

Catalytic Approaches in Quinoline-Ethanone Synthesis

Catalysis provides a powerful tool for the synthesis of quinolines, offering pathways that are often more efficient and environmentally benign than traditional methods. Transition metals and organocatalysts have been successfully employed to facilitate the construction of the quinoline core.

A highly efficient and environmentally friendly method for synthesizing substituted quinolines involves the use of iron(III) chloride hexahydrate (FeCl₃·6H₂O) as a catalyst in water. researchgate.nettandfonline.com This approach aligns with the principles of green chemistry by utilizing an inexpensive, non-toxic, and readily available catalyst in an aqueous medium. researchgate.net The reaction proceeds via the condensation of 2-aminoarylketones with active methylene (B1212753) compounds.

Specifically, the synthesis of 1-(2-methylquinolin-3-yl)ethanone (B84497) derivatives has been successfully achieved using this method. researchgate.nettandfonline.com The reaction of various substituted 2-aminoacetophenones with acetylacetone (B45752), catalyzed by just 10 mol% of FeCl₃·6H₂O in water, provides excellent yields of the corresponding quinoline products. tandfonline.com The protocol is noted for its simplicity, operational ease, and the ability to tolerate a wide range of substituents on the 2-aminoacetophenone (B1585202), including both electron-donating and electron-withdrawing groups, all of which furnish the desired products in very good yields. tandfonline.com

Table 1: FeCl₃·6H₂O-Catalyzed Synthesis of Quinoline Derivatives

| Entry | 2-Aminoacetophenone | Active Methylene Compound | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 2-Aminoacetophenone | Acetylacetone | 1-(2,4-Dimethylquinolin-3-yl)ethanone | 97 |

| 2 | 2-Amino-5-chlorobenzophenone | Acetylacetone | 1-(6-Chloro-2-methyl-4-phenylquinolin-3-yl)ethanone | 95 |

| 3 | 2-Amino-5-nitroacetophenone | Acetylacetone | 1-(2-Methyl-6-nitro-4-phenylquinolin-3-yl)ethanone | 95 |

Data sourced from a study on the condensation of substituted 2-aminoacetophenones and active methylene compounds catalyzed by FeCl₃·6H₂O in water. tandfonline.com

The proposed mechanism involves a Lewis acid-catalyzed Friedländer-type condensation. The iron catalyst activates the carbonyl group of the active methylene compound, facilitating the initial Knoevenagel condensation with the 2-aminoacetophenone. This is followed by cyclization and subsequent dehydration to afford the aromatic quinoline ring.

Palladium catalysis has revolutionized organic synthesis, particularly through C-H functionalization, which allows for the direct formation of C-C bonds from ubiquitous C-H bonds. rsc.org These strategies offer atom-economical routes to complex molecules and have been applied to the synthesis of various heterocycles, including quinolines and quinolinones. mdpi.com

While a direct synthesis of this compound via this method is not prominently documented, the principles of Pd-catalyzed C-H activation are highly relevant for creating related quinoline ketones. For instance, methods have been developed for the oxidative coupling of two arenes and carbon monoxide to generate ketones, a process catalyzed by simple palladium salts. rsc.org Another strategy involves cascade reactions where an initial C(sp³)–H activation is followed by annulation with molecules like alkynes to build heterocyclic scaffolds. mdpi.com Such a cascade approach, using a suitable N-directing group on an aliphatic precursor, could theoretically be designed to construct a substituted quinolinone ring system. mdpi.comresearchgate.net The versatility of palladium catalysis allows for a broad substrate scope and functional group tolerance, making it a powerful tool for the late-stage functionalization of complex molecules. researchgate.net

An efficient, metal-free, one-pot synthesis of 3-substituted and 3,4-disubstituted quinolines has been developed using phosphine (B1218219) catalysis. nih.govnih.gov This method is particularly valuable for preparing 3-substituted quinolines, which can be challenging to access through other synthetic routes. nih.gov The reaction proceeds under mild conditions, starting from stable o-tosylamidophenones and activated acetylenes. nih.govresearchgate.net

The proposed mechanism operates under general base catalysis. nih.govresearchgate.net Triphenylphosphine (PPh₃) acts as a nucleophile, adding to the activated alkyne to generate a β-phosphonium enoate α-vinyl anion in situ. nih.govnih.gov This anion is basic enough to deprotonate the N-tosyl-2-aminophenone. The subsequent Michael addition of the deprotonated amide to the activated alkyne, followed by a rapid intramolecular aldol-type cyclization, forms a labile N-tosyldihydroquinoline intermediate. nih.govresearchgate.net Aromatization is achieved through detosylation in the presence of dilute aqueous HCl during workup, yielding the final quinoline product. nih.govresearchgate.net This approach demonstrates high efficiency, with aryl ynones generally providing the best yields. researchgate.net

Table 2: Phosphine-Catalyzed Synthesis of Substituted Quinolines

| Entry | o-Tosylamidophenone | Activated Alkyne | Product | Yield (%) |

|---|---|---|---|---|

| 1 | N-Tosyl-2-aminobenzophenone | Phenyl propynone | 3-Benzoyl-4-phenylquinoline | 99 |

| 2 | N-Tosyl-2-aminobenzophenone | Ethyl propiolate | Ethyl 4-phenylquinoline-3-carboxylate | 61 |

| 3 | N-Tosyl-2-aminoacetophenone | Phenyl propynone | 3-Benzoyl-4-methylquinoline | 95 |

Data represents yields from the one-pot phosphine-catalyzed reaction between o-tosylamidophenones and activated acetylenes. nih.gov

Condensation Reactions Utilizing 2-Aminoacetophenone and Active Methylene Compounds

The Friedländer annulation and related condensation reactions are cornerstone methods for quinoline synthesis. A classic and direct approach involves the reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an active methylene group (e.g., a β-dicarbonyl compound). rsc.org

The synthesis of this compound and its isomers is readily achievable through the condensation of 2-aminoacetophenone with various active methylene compounds. researchgate.nettandfonline.com For example, reacting 2-aminoacetophenone with acetylacetone leads to the formation of 1-(2,4-dimethylquinolin-3-yl)ethanone. tandfonline.com This reaction is typically catalyzed by an acid or a base. As discussed previously, FeCl₃·6H₂O has proven to be a highly effective Lewis acid catalyst for this transformation in water. researchgate.nettandfonline.com In some cases, the self-condensation of 2-aminoacetophenone can occur, leading to the formation of 2-(2-aminophenyl)-4-methylquinoline under basic conditions. rsc.org The regiochemistry of the cyclization can be an important consideration when using unsymmetrical dicarbonyl compounds. nih.gov

Multi-component Reactions and Convergent Synthetic Protocols

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, represent a highly efficient strategy for building molecular complexity. organic-chemistry.org These reactions are characterized by high atom economy, operational simplicity, and the ability to rapidly generate libraries of structurally diverse compounds. researchgate.net

Several MCRs have been designed for the synthesis of the quinoline core. An iron(III)-catalyzed three-component domino reaction of anilines, aldehydes, and nitroalkanes provides a facile route to substituted quinolines. rsc.org Another example is a one-pot protocol that generates quinoline-fused quinazolinones from the reaction of 2-aminoacetophenone, 1,3-cyclohexanedione, and anthranilamide, demonstrating the simultaneous formation of both quinoline and quinazolinone rings. acs.org The discovery of novel MCRs often involves screening combinations of starting materials to identify reactions that lead to a single major product. organic-chemistry.org These convergent strategies are ideal for efficiently constructing complex heterocyclic scaffolds like that of this compound and its derivatives from simple, readily available precursors.

Synthetic Modifications from Precursor Quinoline Scaffolds

The synthesis of this compound and its analogs can be achieved through the modification of existing quinoline structures. This "late-stage modification" approach is a valuable strategy for creating diverse derivatives from readily available starting materials. researchgate.net One such pathway involves a multi-step sequence starting from a pre-formed substituted quinoline. For instance, a 2-acetyl substituted quinoline can be prepared from a suitable quinoline precursor through a series of reactions that may include oxidation, esterification, Claisen condensation, and finally, decarboxylation. wikipedia.org

Another conceptual approach involves the direct functionalization of the quinoline core. For example, the synthesis of 2-methylquinolines has been accomplished by reacting anilines with vinyl ethers, catalyzed by iodine. researchgate.net While this builds the quinoline ring, a subsequent, targeted C-acylation at the 2-position would be required to yield the desired product. Similarly, the oxidative coupling of a related compound, 1-(2-methyl-4-phenylquinolin-3-yl)ethanone, with ethanol (B145695) demonstrates that the acetyl group on a quinoline ring can be a site for further chemical transformation. rsc.org These examples underscore the principle of modifying a parent quinoline scaffold to introduce specific functionalities like the acetyl group at the C-2 position.

Detailed Reaction Mechanism Elucidation

Understanding the reaction mechanisms underlying the synthesis of quinolines is crucial for optimizing reaction conditions and controlling product selectivity. The formation of the this compound framework, often via methods like the Friedländer annulation, involves a series of intricate steps, intermediates, and transition states. wikipedia.orgresearchgate.net

The elucidation of reaction pathways relies heavily on identifying and characterizing transient species like reaction intermediates and transition states. For reactions on the quinoline core, computational methods such as Density Functional Theory (DFT) have proven invaluable. Studies on the enzymatic oxidation of quinoline have successfully modeled the transition state structure, confirming it by identifying a single imaginary frequency. nih.gov This type of analysis provides insight into the geometry and energy of the highest point on the reaction coordinate, suggesting a concerted mechanism involving hydride transfer for the modification at the C2 position. nih.gov

In non-enzymatic reactions involving quinoline derivatives, specific intermediates have been proposed and investigated. A detailed mechanistic study of the Friedländer synthesis concluded that the initial rate-limiting step is an intermolecular aldol (B89426) condensation between the 2-aminoaryl ketone and the carbonyl partner. researchgate.net This forms an aldol adduct which then undergoes very rapid cyclization and dehydration to yield the final quinoline product. researchgate.net The proposed aldol and cyclized intermediates are typically too short-lived to be detected experimentally. researchgate.net

Furthermore, in related dihydroquinoline systems, which can be precursors or intermediates in quinoline synthesis, the reaction mechanism has been a subject of revision. It was demonstrated that the acid-catalyzed disproportionation of 1,2-dihydroquinolines does not proceed via a direct hydride transfer between two molecules as previously thought. Instead, compelling evidence points to a mechanism that proceeds through a 3,4-dihydroquinoline intermediate . rsc.org

The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms, particularly for identifying the rate-determining step (RDS). wikipedia.orgprinceton.edu It is defined as the ratio of the reaction rate of a molecule with a lighter isotope (like hydrogen, H) to that of its counterpart with a heavier isotope (like deuterium, D). wikipedia.org A primary KIE (typically kH/kD > 2) is observed when the bond to the isotopically labeled atom is broken or formed in the RDS. princeton.eduepfl.ch A secondary KIE (kH/kD close to 1) occurs when the isotopic substitution is at a position not directly involved in bond-breaking but where hybridization changes. epfl.ch

While a specific KIE study for the synthesis of this compound is not prominently documented, the methodology can be applied to understand its formation. For example, in a Friedländer synthesis between a 2-aminoaryl ketone and an acetyl donor like acetylacetone to form an acetylquinoline, one could perform a KIE study.

Hypothetical Experiment: The methyl group of the acetylacetone could be deuterated (CD3-CO-CH2-CO-CH3). If the deprotonation of this methyl group to initiate the aldol condensation is the rate-determining step, a primary KIE would be expected.

Interpretation: Observing a significant kH/kD value would confirm that C-H bond breaking at the acetyl methyl group is part of the slowest step in the reaction sequence. princeton.edu Conversely, a KIE near unity would suggest that this C-H bond cleavage occurs in a fast step before or after the RDS. researchgate.net

Such studies are crucial for distinguishing between possible mechanistic pathways, for instance, whether the initial aldol addition or the subsequent cyclization and dehydration is rate-limiting. researchgate.net

Dihydroquinolines are significant as they represent partially reduced forms of the quinoline system and can act as both hydride donors and acceptors. rsc.org This dual nature allows them to undergo disproportionation, a redox reaction that converts two molecules of an intermediate oxidation state (dihydroquinoline) into two new compounds, one more oxidized (quinoline) and one more reduced (tetrahydroquinoline). rsc.orgrsc.org

The mechanism for the acid-catalyzed disproportionation of 1,2-dihydroquinolines was long believed to involve protonation at the C-3 position, creating a carbocation at C-4 that would then accept a hydride from the C-2 of a second dihydroquinoline molecule. However, detailed mechanistic investigations have shown this to be incorrect. rsc.org Experimental evidence, including studies in deuterated media, revealed that the reaction proceeds through a different pathway involving a 3,4-dihydroquinoline intermediate . rsc.org This intermediate is formed first, and its subsequent reactions lead to the observed quinoline and tetrahydroquinoline products. rsc.org This revised mechanism represents a significant clarification in understanding the reactivity of reduced quinoline systems.

Catalysts play a pivotal role in the synthesis of quinolines, influencing reaction rates, yields, and particularly, regioselectivity. The Friedländer annulation, a common method for preparing polysubstituted quinolines, can be catalyzed by a wide array of substances, from simple acids and bases to complex metal-organic frameworks (MOFs). nih.govjk-sci.comnih.gov

The choice of catalyst can be critical in directing the reaction towards the desired isomer. For instance, in the synthesis of 2-substituted quinolines, amine catalysts like pyrrolidine (B122466) derivatives have been shown to provide high regioselectivity for the 2-alkyl substituted product over the 2,3-dialkyl alternative. acs.org

Lewis acid metal salts are frequently employed to enhance the efficiency of the Friedländer reaction. A screening of various metal salts for the synthesis of functionalized quinolines found that Indium(III) triflate (In(OTf)3) was highly effective, providing the desired products in excellent yields under solvent-free conditions. rsc.org Other catalysts, such as silica-supported P2O5, also efficiently catalyze the reaction under solvent-free conditions. ijcce.ac.ir Nanocatalysts, like silica-functionalized magnetite (Fe3O4@SiO2), offer advantages of high activity and reusability, promoting cyclization through Michael addition on the catalyst surface. nih.gov MOFs such as CuBTC have also been investigated, with their high concentration of Lewis acidic Cu2+ sites leading to very high quinoline yields in short reaction times. rsc.org

The following table summarizes a catalyst and solvent screen for the synthesis of a 2-acetyl-4-phenylquinoline derivative, illustrating the profound impact of the catalytic system on reaction yield.

| Entry | Catalyst (10 mol%) | Solvent | Time (h) | Yield (%) |

| 1 | L-proline | DCM | 8 | 40 |

| 2 | PPh3 | DCM | 8 | 35 |

| 3 | InCl3 | DCM | 6 | 60 |

| 4 | FeCl3 | DCM | 6 | 65 |

| 5 | ZnCl2 | DCM | 6 | 70 |

| 6 | Sc(OTf)3 | DCM | 4 | 80 |

| 7 | Cu(OTf)2 | DCM | 1 | 92 |

| 8 | Cu(OTf)2 | Toluene | 2 | 85 |

| 9 | Cu(OTf)2 | Acetonitrile | 2 | 82 |

| 10 | Cu(OTf)2 | THF | 3 | 75 |

| 11 | Cu(OTf)2 | Water | 4 | 60 |

| This table is adapted from data focused on the synthesis of 2-acetyl-4-phenylquinoline analogues, demonstrating the superior performance of Cu(OTf)2 in dichloromethane (B109758) (DCM). |

This highlights that Copper(II) triflate (Cu(OTf)2) is a particularly mild and efficient catalyst for producing 2-acetylquinolines in high yields. google.com The development of such catalytic systems is essential for creating green, efficient, and selective synthetic routes to valuable quinoline compounds. rsc.orgorganic-chemistry.org

Based on the available search results, it is not possible to generate a comprehensive and scientifically accurate article on the spectroscopic and structural elucidation of "this compound" that strictly adheres to the requested detailed outline. The necessary specific experimental data, such as high-resolution ¹H and ¹³C NMR, 2D NMR correlations, specific IR and Raman vibrational frequencies, and high-resolution mass spectrometry with fragmentation patterns for this exact compound, are not present in the provided search results.

Generating an article without this specific data would require speculation or the use of data for related but structurally different compounds, which would violate the core instructions of focusing solely on "this compound" and maintaining scientific accuracy.

Computational and Theoretical Chemistry Investigations of 1 3 Methylquinolin 2 Yl Ethanone

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and properties. microsoft.comresearchgate.net For 1-(3-Methylquinolin-2-yl)ethanone, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would provide a detailed understanding of its geometry, stability, and reactivity. researchgate.netresearchgate.net

Geometry Optimization and Molecular Conformations

The first step in a computational study is geometry optimization, where the molecule's most stable three-dimensional arrangement (the one with the lowest energy) is determined. For this compound, this process would define the bond lengths, bond angles, and dihedral angles. The quinoline (B57606) ring itself is largely planar. The orientation of the acetyl group at the 2-position and the methyl group at the 3-position relative to the quinoline ring would be of particular interest. It is expected that the acetyl group may exhibit some degree of rotational freedom, leading to different conformers. The most stable conformer would likely be the one that minimizes steric hindrance between the acetyl group, the methyl group, and the quinoline ring.

Illustrative Optimized Geometrical Parameters for a Quinoline Derivative:

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C-C (aromatic) | 1.37-1.42 | 118-122 |

| C-N | 1.33-1.38 | 117-123 |

| C-C (acetyl) | 1.51 | - |

| C=O | 1.23 | - |

| C-H (methyl) | 1.09 | - |

| C-C-N | - | 122 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap, Ionization Potential, Electron Affinity)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

For this compound, the HOMO is expected to be localized primarily on the electron-rich quinoline ring system, particularly the regions with higher electron density. The LUMO, on the other hand, would likely be centered on the electron-withdrawing acetyl group and the quinoline ring. rsc.org

The HOMO-LUMO energy gap (ΔE) is a critical parameter that indicates the molecule's kinetic stability. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive species. nih.gov

Ionization Potential (IP) and Electron Affinity (EA) can be estimated from the HOMO and LUMO energies, respectively, using Koopmans' theorem (IP ≈ -EHOMO and EA ≈ -ELUMO). IP is the energy required to remove an electron, and EA is the energy released when an electron is added.

Illustrative FMO Data for a Substituted Quinoline:

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

| Ionization Potential (IP) | 6.5 |

Global and Local Reactivity Descriptors (Electrophilicity, Nucleophilicity, Hardness, Softness, Chemical Potential)

Chemical Potential (μ) : Describes the escaping tendency of electrons from a system. (μ = (EHOMO + ELUMO) / 2)

Chemical Hardness (η) : Measures the resistance to change in electron distribution. (η = (ELUMO - EHOMO) / 2)

Global Softness (S) : The reciprocal of hardness, indicating the capacity of a molecule to receive electrons. (S = 1 / 2η)

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons. (ω = μ² / 2η)

For this compound, the presence of the electron-withdrawing acetyl group would likely result in a moderate electrophilicity index. mdpi.com Local reactivity descriptors, such as Fukui functions, would pinpoint the specific atomic sites most susceptible to nucleophilic or electrophilic attack.

Illustrative Global Reactivity Descriptors for a Quinoline Derivative:

| Descriptor | Value (eV) |

|---|---|

| Chemical Potential (μ) | -4.15 |

| Chemical Hardness (η) | 2.35 |

| Global Softness (S) | 0.21 |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. researchgate.net It is an invaluable tool for identifying sites prone to electrophilic and nucleophilic attack. rsc.orgresearchgate.net In an MEP map, regions of negative potential (typically colored red to yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

For this compound, the MEP map would be expected to show the most negative potential around the oxygen atom of the acetyl group and the nitrogen atom of the quinoline ring, making these the primary sites for electrophilic interaction. researchgate.netresearchgate.net The hydrogen atoms of the quinoline ring and the methyl group would exhibit positive potential.

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. arabjchem.orguantwerpen.benih.gov It examines the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs, which corresponds to hyperconjugative interactions that stabilize the molecule.

Illustrative NBO Interaction Data for a Quinoline Derivative:

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N | π*(C-C) | 15.2 |

| LP(2) O | σ*(C-C) | 8.5 |

Spectroscopic Parameter Prediction (NMR, IR) and Comparison with Experimental Data

Computational chemistry allows for the prediction of spectroscopic data, which can be compared with experimental results to validate the computational model and aid in spectral assignment. researchgate.net

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net For this compound, the calculated IR spectrum would show characteristic peaks for the C=O stretching of the acetyl group (around 1680-1700 cm⁻¹), C-N stretching in the quinoline ring, and various C-H bending and stretching modes. mdpi.com Comparing these calculated frequencies (often scaled to correct for anharmonicity) with an experimental IR spectrum would confirm the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. tsijournals.comuncw.edu The predicted NMR spectra for this compound would show distinct signals for the protons and carbons of the quinoline ring, the methyl group, and the acetyl group. The chemical shifts would be influenced by the electronic environment of each nucleus, providing further confirmation of the molecular structure and electronic distribution. nih.govtsijournals.com

Illustrative Predicted vs. Experimental Spectroscopic Data:

| Data Type | Predicted Value | Experimental Value |

|---|---|---|

| IR: C=O Stretch (cm⁻¹) | 1695 | 1690 |

| ¹H NMR: CH₃ (ppm) | 2.6 | 2.5 |

Due to a lack of specific research data on the thermodynamic properties, stability analysis, non-linear optical properties, and polarizability calculations for the chemical compound this compound, it is not possible to generate a detailed article that adheres to the provided outline and content requirements.

Searches for computational and theoretical chemistry investigations of this specific molecule did not yield scholarly articles or databases containing the requisite in-depth findings and data tables. While general information on quinoline derivatives and computational methodologies exists, there is no publically available research that focuses on the precise thermodynamic, stability, and non-linear optical characteristics of this compound.

Therefore, the creation of a scientifically accurate and detailed article as per the user's request cannot be fulfilled at this time. Further research would be needed to be published on this specific compound to provide the necessary information.

Molecular Interactions and Mechanistic Aspects of Biological Activities of 1 3 Methylquinolin 2 Yl Ethanone Derivatives

Enzyme Inhibition and Receptor Binding Studies (In Vitro)

The biological activity of 1-(3-Methylquinolin-2-yl)ethanone derivatives often stems from their ability to interact with and inhibit specific enzymes or bind to cellular receptors. These interactions disrupt critical signaling pathways that are essential for cell survival and proliferation.

Inhibition of Heat Shock Protein 90 (Hsp90) Function and Related Client Proteins

Heat Shock Protein 90 (Hsp90) is a molecular chaperone that is crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive malignant growth. nih.gov Cancer cells are particularly dependent on Hsp90 to maintain these proteins and buffer the stresses of the tumor microenvironment. nih.gov Consequently, inhibiting Hsp90 is a key strategy in cancer therapy.

A series of novel 3-heteroaryl-quinolin-2(1H)-one derivatives have been designed and synthesized as potential Hsp90 inhibitors. nih.gov In vitro studies measuring the growth-inhibitory potency of these compounds against the PC-3 prostate cancer cell line demonstrated their cytotoxic effects. The GI50 values, which represent the concentration required to inhibit cell growth by 50%, indicate a significant ability of these derivatives to impede cancer cell proliferation, an effect attributed to their potential interaction with Hsp90. nih.gov

Table 1: Growth Inhibitory Activity of 3-Heteroaryl-quinolin-2(1H)-one Derivatives Against PC-3 Cancer Cells

| Compound | GI50 (µM) | Reference |

|---|---|---|

| Derivative 3a | 32 | nih.gov |

| Derivative 3b | 28 | nih.gov |

| Derivative 3c | 48 | nih.gov |

| Derivative 3d | 35 | nih.gov |

| Derivative 3e | 41 | nih.gov |

Among the tested compounds, derivative 3b was identified as the most cytotoxic, with a GI50 of 28 µM. nih.gov These findings suggest that the quinolinone scaffold is a viable starting point for developing potent Hsp90 inhibitors. nih.govnih.gov

Interaction with Kinase Targets (e.g., PI3K, DNA topoisomerase I)

Kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of cancer. Quinoline-based compounds have been investigated as inhibitors of several critical kinase families.

DNA-Dependent Protein Kinase (DNA-PK): DNA-PK is a serine/threonine protein kinase that plays a central role in the repair of DNA double-strand breaks through the nonhomologous end-joining (NHEJ) pathway. mdpi.com Inhibiting DNA-PK can enhance the efficacy of DNA-damaging agents like chemotherapy and radiation. nih.gov Researchers have developed 2-morpholin-4-yl-1H-quinolin-4-one derivatives as potent DNA-PK inhibitors. nih.gov These compounds, synthesized through Suzuki-Miyaura cross-coupling, demonstrated significant inhibitory activity, with some showing IC₅₀ values in the low nanomolar range, effectively potentiating the cytotoxic effects of ionizing radiation in vitro. nih.gov

Tyrosine Kinases: The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that is often overactive in various cancers. A series of 4-[2-(substituted phenyl)hydrazono]-3-(1-hydroxyethyl)-1-phenyl/methyl-3,4-dihydroquinolin-2(1H)-one derivatives were designed and evaluated as tyrosine kinase inhibitors. researchgate.net One derivative, 4-[2-(4-bromophenyl)hydrazono]-3-(1-hydroxyethyl)-1-methyl-3,4-dihydroquinolin-2(1H)-one , was found to be highly cytotoxic against the MDA-MB cancer cell line with an IC50 value of 0.0515 μM. researchgate.net

DNA Topoisomerases: These enzymes are essential for resolving topological problems in DNA during replication and transcription. nih.gov They are validated targets for cancer chemotherapy. nih.gov Anthracyclines, for instance, function by inhibiting topoisomerase II, which leads to cytotoxic DNA double-strand breaks. mdpi.com The repair of this damage often involves DNA-PK, suggesting that dual inhibitors or combination strategies could be effective. mdpi.com While direct inhibition of topoisomerase I by this compound itself is not extensively documented, the broader class of quinoline (B57606) alkaloids includes potent topoisomerase inhibitors like camptothecin.

Modulation of Microtubule Assembly

Microtubules are dynamic polymers essential for cell division, intracellular transport, and maintenance of cell structure. nih.gov Their dynamic nature is a key target for anticancer drugs. Some compounds can disrupt the equilibrium between tubulin dimers and microtubule polymers, leading to mitotic arrest and apoptosis. biorxiv.org

While direct studies on this compound's effect on microtubule assembly are limited, other heterocyclic compounds have demonstrated this mechanism. For example, the natural product 3-epicaryoptin was shown to induce G2/M phase cell cycle arrest in breast cancer cells by disrupting the microtubule network. biorxiv.org It is believed to bind to the colchicine (B1669291) site on tubulin, preventing polymerization. biorxiv.org Similarly, chemical agents like glutaraldehyde (B144438) can alter microtubule assembly kinetics, which in turn affects their function, such as slowing kinesin-based transport along the microtubule. nih.gov This area represents a potential, though not yet fully explored, mechanism of action for quinoline derivatives.

Cellular Mechanism of Action in Model Systems (In Vitro)

The enzymatic and receptor-level interactions of this compound derivatives translate into profound effects on cellular behavior, primarily through the induction of cell cycle arrest and programmed cell death (apoptosis).

Induction of Cell Cycle Arrest (e.g., G2/M phase)

The cell cycle is a tightly regulated process, and its checkpoints are critical for preventing the proliferation of damaged cells. Many anticancer agents function by causing cells to arrest at a specific phase of the cycle, most commonly the G2/M (Gap 2/Mitosis) transition.

Several studies have shown that quinoline and quinoxaline (B1680401) derivatives are potent inducers of G2/M arrest.

Derivatives of indeno[1,2-b]quinoxaline were found to cause cell cycle arrest at the G2/M phase in HepG-2 liver cancer cells. nih.gov

Novel tetrahydroquinolinone derivatives also demonstrated the ability to induce G2/M arrest in lung cancer cell lines. nih.gov

A chalcone derivative was shown to suppress the viability of ovarian cancer cells by inducing a significant arrest in the G2/M phase. nih.govnih.gov

Similarly, the natural product 3-epicaryoptin increased the percentage of breast cancer cells in the G2/M phase from 12.34% in control cells to 36.95% in treated cells. biorxiv.org

This G2/M arrest is often linked to the disruption of microtubule dynamics or the inhibition of kinases like Cyclin-Dependent Kinases (CDKs) that govern the transition into mitosis. mdpi.com

Apoptosis Induction Pathways (e.g., Caspase-3 Activation, Bax Expression, DNA Fragmentation)

Following cell cycle arrest, cancer cells treated with quinoline derivatives are often driven into apoptosis, a form of programmed cell death characterized by distinct morphological and biochemical hallmarks. This process is primarily executed by a family of proteases called caspases. nih.gov

Research has elucidated the specific apoptotic pathways modulated by these compounds:

Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic proteins (like Bax) and anti-apoptotic proteins (like Bcl-2) is critical for mitochondrial integrity and the initiation of the intrinsic apoptotic pathway. researchgate.net Treatment with indeno[1,2-b]quinoxaline derivatives led to a significant upregulation of Bax expression and a downregulation of Bcl-2 expression in human cancer cells. nih.govresearchgate.net This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction and the release of pro-apoptotic factors. mdpi.com

Activation of Caspases: The central executioner of apoptosis is caspase-3 . nih.gov Its activation is a point of convergence for both intrinsic and extrinsic apoptotic pathways. mdpi.com Studies on tetrahydroquinolinone and indeno[1,2-b]quinoxaline derivatives confirmed that they induce apoptosis by increasing the levels of active caspase-3. nih.govnih.gov

DNA Fragmentation: A key final step in apoptosis is the fragmentation of nuclear DNA, a process that is highly dependent on the activation of caspase-3. nih.govpsu.edu The activation of caspase-3 by quinoline derivatives ultimately leads to this hallmark of apoptotic cell death. nih.govnih.gov

Table 2: Modulation of Apoptotic Markers by Quinoline/Quinoxaline Derivatives

| Compound Class | Effect on Bcl-2 | Effect on Bax | Effect on Caspase-3 | Cell Cycle Arrest | Reference |

|---|---|---|---|---|---|

| Indeno[1,2-b]quinoxaline derivatives | Downregulation | Upregulation | Upregulation | G2/M Phase | nih.govresearchgate.net |

| Tetrahydroquinolinone derivatives | Not specified | Not specified | Activation | G2/M Phase | nih.gov |

| Genistein (for comparison) | Decrease in Bcl-2/Bax ratio | Increase in Bcl-2/Bax ratio | Activation | G2/M Phase | mdpi.com |

Selective Inhibition of Protein Expression (e.g., Survivin)

Quinoline-based compounds have demonstrated the ability to selectively modulate the expression of key proteins involved in cancer progression. A notable target is Survivin (also known as BIRC5), a member of the inhibitor of apoptosis protein (IAP) family. nih.gov Survivin is highly expressed in most human cancers and embryonic tissues, but its expression is very low in normal, differentiated adult tissues. nih.govnih.gov This differential expression makes it a compelling and specific target for anticancer therapies. nih.gov

The overexpression of Survivin is clinically correlated with resistance to chemotherapy, tumor metastasis, and poor patient prognosis. nih.gov It plays a crucial role in multiple signaling pathways that are vital for cancer cells, including the inhibition of apoptosis and the regulation of mitosis. nih.govnih.gov

Research into hydroxyquinoline scaffolds, which are structurally related to this compound, has identified lead compounds like MX-106 that function by selectively suppressing the expression of Survivin. nih.gov Mechanistic studies, such as Western blot analyses, have confirmed that treatment with these quinoline derivatives can lead to a dose-dependent decrease in Survivin protein levels within cancer cells. nih.gov This selective downregulation occurs with minimal impact on other related proteins in the IAP family, highlighting the specificity of the inhibitory action. nih.gov The suppression of Survivin by these compounds effectively induces apoptosis (programmed cell death) in cancer cells, underscoring the therapeutic potential of targeting this protein with quinoline-based inhibitors. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule influences its biological activity. For this compound derivatives, SAR studies help to identify the key structural features required for potent and selective biological effects. nih.govnih.gov

Influence of Substituents on Target Affinity and Efficacy

The biological activity of quinoline derivatives can be finely tuned by modifying the substituents on the quinoline core and its associated side chains. The type, position, and electronic properties of these substituents play a pivotal role in determining the molecule's interaction with its biological target. nih.govnih.gov

Docking studies on quinoline derivatives targeting protein kinases have revealed the importance of specific interactions for stabilizing the ligand-protein complex. For instance, π-π stacking interactions between the quinoline ring and aromatic amino acid residues like tyrosine, and the formation of hydrogen bonds between the quinoline nitrogen and backbone residues like methionine, are crucial for binding. nih.gov

Systematic modifications have yielded clear SAR trends. For example, in a series of 4,6,7-substituted quinolines, compounds with specific substitutions demonstrated c-Met kinase inhibition activity comparable to or greater than the reference drug cabozantinib. nih.gov Similarly, studies on 3-heteroaryl-quinolin-2(1H)-one derivatives as Hsp90 inhibitors identified that specific aryl boronic acid-derived substituents led to the strongest cell viability effects against cancer cell lines. nih.gov The position of substituents is also critical; research on methyl-substituted quinolines showed that derivatives with a methyl group at the C-5 position were more potent against cancer cells than those substituted at the C-6 position. biointerfaceresearch.com

The following table summarizes the observed influence of various substituents on the biological activity of quinoline-related scaffolds.

| Scaffold/Derivative Class | Substituent Modification | Observed Effect on Biological Activity | Reference |

| 4-Anilino-quinazoline | Longer chain at position 6/7 allowing H-bond with Lys745 | Higher affinity toward the kinase target | nih.gov |

| 4,6,7-Substituted quinolines | Analogues of cabozantinib | Higher or comparable activity on leukemia, CNS, and breast cancer cell lines | nih.gov |

| 3-Heteroaryl-quinolin-2(1H)-ones | Introduction of specific aryl groups via cross-coupling | Strongest cell viability effect against MDA-MB 231 and PC-3 cancer cells | nih.gov |

| Methyl-substituted quinolines | Methyl group at C-5 vs. C-6 | C-5 substitution showed more potent anticancer activity | biointerfaceresearch.com |

| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones | Phenyl and substituted phenyl groups on the triazole ring | Potent antiproliferative activity (nM range) and inhibition of EGFR, BRAFV600E | mdpi.com |

| 3-Anilino-1,2,6-thiadiazinones | Acetyl vs. Methoxy (B1213986) substitution on the anilino ring | Switching from acetyl to methoxy showed no improvement in inhibition | mdpi.com |

Stereochemical Effects on Biological Response

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. The specific spatial orientation of functional groups is often critical for a molecule to fit correctly into the binding site of a target protein, much like a key fits into a lock.

While specific stereochemical studies on this compound were not found, research on related heterocyclic compounds provides clear evidence of this principle. For instance, studies on isomers of other bioactive molecules have shown that different diastereoisomers can exhibit vastly different levels of enzyme inhibition. It is common for one isomer to be significantly more active than others, or for the isomers to have entirely different biological effects. This difference in activity is attributed to the fact that only one stereoisomer can achieve the optimal orientation to interact with the specific amino acid residues in the target's active site.

Pharmacophore Elucidation and Molecular Design Principles

Pharmacophore modeling is a powerful computational tool used in drug design to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a molecule's biological activity. nih.gov A pharmacophore model typically includes features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings. nih.govmdpi.com

For quinoline derivatives, pharmacophore models have been successfully developed to guide the design of new, more potent inhibitors. researchgate.net These models are constructed based on the structural features of known active compounds and their interactions with their target protein. nih.gov For example, a pharmacophore model for a series of quinoline derivatives targeting a specific enzyme might identify a hydrogen bond acceptor, two hydrogen bond donors, and a hydrophobic group as the key features. researchgate.net

Once a pharmacophore model is established, it can be used for several purposes in the molecular design process:

Virtual Screening: The model can be used to search large databases of chemical compounds to identify new molecules that match the pharmacophoric features and are therefore likely to be active. nih.gov

Lead Optimization: The model can guide the modification of existing lead compounds. By adding or altering substituents to better match the pharmacophore, chemists can enhance the compound's affinity and efficacy. nih.gov

Predicting Activity: Quantitative Structure-Activity Relationship (QSAR) models can be built based on the pharmacophore to predict the biological activity of newly designed compounds before they are synthesized. mdpi.comnih.gov

In silico studies, including molecular docking and molecular dynamics simulations, complement pharmacophore modeling. nih.gov Docking predicts how a ligand binds to a protein's active site, while molecular dynamics simulations provide insights into the stability of the ligand-protein complex over time. nih.gov These computational approaches are integral to modern drug discovery and have been applied to quinoline derivatives to develop novel anticancer agents by improving their biological activity and drug-like properties. nih.gov

Chemical Derivatization and Functionalization Strategies for Research Applications

Synthetic Modification for Exploring Chemical Space and Enhanced Reactivity

The 1-(3-methylquinolin-2-yl)ethanone molecule possesses several reactive sites amenable to synthetic modification, primarily the acetyl group and the quinoline (B57606) ring system. These modifications allow for the systematic exploration of its chemical space, leading to the generation of novel derivatives with potentially enhanced or altered reactivity and biological activity.

The acetyl group's carbonyl and α-methyl protons are key handles for derivatization. For instance, the acetyl moiety can undergo condensation reactions. An oxidative coupling reaction between 1-(2-methyl-4-phenylquinolin-3-yl)ethanone (a related derivative) and ethanol (B145695) has been shown to produce anti-α,β-epoxy ketones through a cascade of bromination and aldol (B89426) condensation. rsc.org In the absence of an oxidant, the same precursor can undergo an unexpected deacetylative rearrangement to form a 3-hydroxyquinoline (B51751) derivative. rsc.org

Furthermore, the quinoline ring itself can be functionalized. For example, starting with a nitro-substituted quinoline core, the nitro group can be reduced to an amine. This amino group can then be converted into a wide array of arylsulfonamides by reacting it with various sulfonyl chlorides, demonstrating a pathway to significantly expand the library of derivatives. researchgate.net The synthesis of quinoline derivatives can be achieved through various catalytic methods, including the use of iron(III) chloride in environmentally benign solvents like water, by condensing 2-aminoarylketones with active methylene (B1212753) compounds. researchgate.net These approaches highlight the versatility of the quinoline scaffold for creating diverse molecular architectures.

| Modification Site | Reaction Type | Potential Outcome/Product | Reference Example |

|---|---|---|---|

| Acetyl Group | Oxidative Coupling / Aldol Condensation | α,β-Epoxy ketones | Reaction of a related quinoline ethanone (B97240) with ethanol. rsc.org |

| Acetyl Group | Deacetylative Rearrangement | 3-Hydroxyquinoline derivatives | Base-mediated reaction in the absence of an oxidant. rsc.org |

| Quinoline Ring (via nitro precursor) | Reduction followed by Sulfonylation | Arylsulfonamide derivatives | Synthesis from an amino-substituted quinoline precursor. researchgate.net |

| Quinoline Ring | Condensation Reaction | Substituted quinolines | FeCl₃-catalyzed reaction of 2-aminoarylketones. researchgate.net |

Derivatization for Analytical Performance Enhancement in Chromatography and Mass Spectrometry

While this compound is a stable compound, its detection and quantification in complex biological or environmental matrices can be challenging. Chemical derivatization is a powerful strategy employed to enhance its analytical performance, particularly for techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS). nih.gov The primary goals of such derivatization are to improve chromatographic separation, increase detection sensitivity, and enhance ionization efficiency in MS. nih.govnih.gov For ketones, this often involves targeting the carbonyl group to attach a moiety that is more readily detectable. creative-proteomics.com

Pre-column Derivatization involves chemically modifying the analyte before it is introduced into the analytical instrument. For ketones like this compound, this typically involves reaction with a derivatizing agent that targets the carbonyl functional group.

A widely used agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with aldehydes and ketones to form stable hydrazone derivatives. auroraprosci.comyorku.ca These DNPH-derivatives exhibit strong UV absorbance at wavelengths around 360 nm, making them highly suitable for HPLC-UV detection. auroraprosci.com Other hydrazine-based reagents, such as 2-hydrazinoquinoline (B107646) (HQ), have been developed for the simultaneous analysis of ketones, aldehydes, and carboxylic acids, offering a broad-spectrum derivatization strategy for metabolomic studies. mdpi.com Similarly, reagents like 1-phenyl-3-methyl-5-pyrazolone (PMP) can be used to label ketone bodies, significantly enhancing their detection sensitivity in LC-MS analysis. ccspublishing.org.cn

| Derivatizing Agent | Target Functional Group | Detection Method Enhanced | Key Advantage |

|---|---|---|---|

| 2,4-Dinitrophenylhydrazine (DNPH) | Carbonyl (Ketone) | HPLC-UV | Forms stable hydrazones with strong UV absorbance. auroraprosci.comyorku.caresearchgate.net |

| 2-Hydrazinoquinoline (HQ) | Carbonyl (Ketone), Carboxyl | LC-MS | Allows for simultaneous analysis of multiple analyte classes. mdpi.com |

| 1-Phenyl-3-methyl-5-pyrazolone (PMP) | Carboxyl (on ketone bodies) | LC-MS | Significantly increases detection sensitivity for ketone metabolites. ccspublishing.org.cn |

| p-Nitrobenzene diazonium fluoroborate | Active Methylene (Acetoacetate) | HPLC-UV | Enables specific determination of ketone bodies in plasma. nih.gov |

On-tissue Derivatization is an advanced technique used in imaging mass spectrometry, such as MALDI-MSI (Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging). This method allows for the visualization of the spatial distribution of molecules directly within a thin slice of biological tissue. acs.orgnih.gov For low-abundance or poorly ionizing compounds like certain ketones, on-tissue derivatization is crucial for enhancing signal intensity. acs.orgnih.gov Reagents are sprayed or coated onto the tissue section, where they react in situ with the target analytes. For example, reagents like 1-(4-(aminomethyl)phenyl)pyridin-1-ium chloride (AMPP) can be used for the covalent charge-tagging of molecules containing carbonyl groups, thereby increasing their ionization efficiency and allowing for their sensitive detection and mapping across the tissue. acs.orgacs.orgnih.gov

For highly accurate and precise quantification, especially in complex biological samples, twin derivatization or stable isotope-coded derivatization (ICD) strategies are employed. nih.gov This approach addresses issues like instrument drift and matrix effects that can compromise analytical accuracy.

The core principle of ICD involves using a pair of derivatizing reagents: one is the standard "light" version, and the other is an isotopically labeled "heavy" version (e.g., containing deuterium, ¹³C, or ¹⁵N). The sample of interest is derivatized with one version of the reagent, while a known amount of an internal standard is derivatized with the other. The two are then mixed and analyzed together by LC-MS. Because the light and heavy derivatives are chemically identical, they co-elute during chromatography, but they are distinguishable by their mass difference in the mass spectrometer. By comparing the peak intensities of the analyte-light derivative pair and the standard-heavy derivative pair, a highly accurate quantification can be achieved. This strategy can be conceptually applied to this compound using an appropriate isotopically labeled carbonyl-reactive reagent to enable precise profiling in metabolomic studies. nih.gov

Conjugation Chemistry for Probe Development in Mechanistic Studies

Beyond enhancing analytical detection, the functional groups of this compound can be used to conjugate the molecule to other chemical entities to create probes for studying biological systems. A chemical probe is a small molecule designed to selectively interact with a specific biological target, such as a protein, allowing researchers to investigate the target's function in a cellular context. nih.gov

The ketone moiety is a valuable functional handle for bioconjugation. It can react with molecules containing an aminooxy or hydrazide group to form stable oxime or hydrazone linkages, respectively. This chemistry is highly specific and can be performed under mild, biocompatible conditions. Therefore, this compound could be conjugated to:

Fluorophores: To create fluorescent probes for visualizing the molecule's localization within cells or tissues.

Biotin (B1667282): To create affinity probes for identifying and isolating binding partners (e.g., proteins) from cell lysates.

Photo-affinity labels: To covalently cross-link the molecule to its biological target upon photo-activation, enabling definitive target identification.

The quinoline ring itself can also be a site for conjugation, typically after introducing a suitable functional group (e.g., an amine, carboxylic acid, or alkyne) through synthetic modification, as described in section 6.1. The development of such probes is essential for elucidating the mechanisms of action and identifying the molecular targets of quinoline-based compounds. nih.gov

Advanced Applications in Chemical Sciences and Materials

Exploration as Ligands in Coordination Chemistry

The molecular architecture of 1-(3-Methylquinolin-2-yl)ethanone, featuring a quinoline (B57606) core with a nitrogen heteroatom and an acetyl group at the 2-position, makes it a prime candidate for investigation as a ligand in coordination chemistry. The nitrogen atom of the quinoline ring and the carbonyl oxygen of the acetyl group create a potential bidentate chelation site. This N,O-donor set can readily coordinate with a variety of metal ions to form stable metal complexes.

While specific studies on the coordination complexes of this compound are not extensively documented in publicly available research, the broader family of quinoline derivatives has been thoroughly investigated as versatile ligands. mdpi.comresearchgate.net Quinoline-based ligands have been shown to form stable complexes with transition metals such as copper, cobalt, zinc, and iron. mdpi.comresearchgate.netmdpi.com For instance, research on related quinoline derivatives demonstrates their ability to act as ligands in the formation of coordination compounds, which can then be evaluated for catalytic or biological activities. mdpi.commdpi.com The formation of copper(II) complexes with various quinoline derivatives has been studied, indicating that these complexes can elicit catalytic activities, such as in the oxidation of catechol to o-quinone. mdpi.com The structural arrangement in this compound suggests it could form five- or six-membered chelate rings with metal centers, a favored conformation that enhances complex stability. The steric and electronic properties of the methyl group at the 3-position would further influence the geometry and stability of the resulting coordination compounds.

Potential as Building Blocks in Organic Synthesis and Supramolecular Assemblies

Quinoline and its derivatives are recognized as valuable and intriguing synthetic building blocks in the design and synthesis of more complex molecules. nih.govnih.gov The compound this compound is a multifunctional scaffold, possessing several reactive sites that can be exploited for further chemical transformations. nih.gov

The key reactive centers include:

The Acetyl Group: The carbonyl and the adjacent methyl protons are reactive. The carbonyl can undergo nucleophilic addition, condensation, and reduction reactions. The methyl protons are acidic and can be removed by a base to generate an enolate, which can then participate in various C-C bond-forming reactions like aldol (B89426) condensations and alkylations.

The Quinoline Ring System: The aromatic core can undergo electrophilic substitution reactions, although the pyridine (B92270) part of the ring is generally deactivated towards electrophiles compared to the benzene (B151609) ring. pharmaguideline.com Functionalization allows for the tuning of the molecule's properties for various applications. nih.gov

Research on related acetylquinoline derivatives showcases their synthetic utility. For example, studies on 3-acetylquinoline (B1336125) derivatives demonstrate their conversion into enaminones, which are versatile intermediates for synthesizing heterocycles like pyrazoles, isoxazoles, and pyrimidines. researchgate.net Similarly, the oxidative coupling of 1-(2-methyl-4-phenylquinolin-3-yl)ethanone with ethanol (B145695) has been developed, highlighting the reactivity of the acetyl group and its potential for creating more complex structures. rsc.org These examples underscore the potential of this compound as a foundational molecule for combinatorial synthesis and the development of novel compounds. researchgate.net

Applications in Catalysis (General Quinoline Derivatives)

The quinoline scaffold is a cornerstone in the development of various catalysts. nih.gov Quinoline derivatives can function either as the catalyst themselves or as ligands that modify the catalytic activity of a metal center.

Key Catalytic Roles of Quinoline Derivatives:

Ligands in Homogeneous Catalysis: When complexed with metals like copper, palladium, nickel, or iridium, quinoline ligands play a crucial role in a wide array of catalytic reactions. mdpi.comnih.gov These complexes can catalyze oxidation, reduction, and various cross-coupling reactions. For instance, copper-quinoline complexes have been shown to be effective catalysts for the oxidation of phenols. mdpi.com The electronic and steric properties of the quinoline ligand can be fine-tuned by changing substituents on the ring, thereby influencing the efficiency and selectivity of the catalytic process.

Organocatalysis: Certain quinoline derivatives, particularly those derived from cinchona alkaloids (which contain a quinoline moiety), are renowned organocatalysts for asymmetric synthesis. They are capable of promoting stereoselective reactions with high enantiomeric excess.

Heterogeneous Catalysis: Quinoline derivatives can be immobilized on solid supports to create heterogeneous catalysts. This approach combines the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous systems. Nanoparticle-based catalysts incorporating quinoline moieties are also an active area of research. nih.govresearchgate.net

The development of catalyst-based synthetic methods is also crucial for the production of quinoline derivatives themselves, employing various metal catalysts like iron, gold, and nickel to facilitate their formation. nih.govresearchgate.net

Considerations in Materials Science and Optoelectronics (General Quinoline Derivatives)

The rigid, planar, and aromatic structure of the quinoline ring system, combined with its inherent electronic properties, makes its derivatives attractive candidates for applications in materials science and optoelectronics. acs.org

Properties and Applications:

Organic Light-Emitting Diodes (OLEDs): The fluorescence and charge-transport properties of quinoline derivatives make them suitable for use in OLEDs. They can be employed as emitting materials, host materials, or electron-transporting materials. For example, 8-hydroxyquinoline (B1678124) and its metal complexes (especially aluminum tris(8-hydroxyquinoline) or Alq3) are classic examples of materials used in OLEDs. Diquinoline derivatives have also been investigated for their ambipolar character and potential use in OLED devices. acs.org

Photovoltaics: In the field of solar energy, quinoline derivatives are explored as components in dye-sensitized solar cells (DSSCs) and organic photovoltaic (OPV) devices. Their ability to absorb light in the UV-visible region and facilitate charge separation and transport is key to these applications.

Sensors: The quinoline framework can be functionalized to create chemosensors. The nitrogen atom and other potential binding sites can interact with specific analytes (like metal ions or anions), leading to a detectable change in their optical or electrochemical properties, such as fluorescence quenching or enhancement.

The ability to modify the quinoline structure through synthesis allows for the fine-tuning of its electronic energy levels (HOMO/LUMO), absorption and emission spectra, and charge carrier mobility, making it a versatile platform for designing new functional materials. acs.org

Future Research Directions and Unexplored Avenues for 1 3 Methylquinolin 2 Yl Ethanone

Development of Novel and Green Synthetic Methodologies

The synthesis of quinoline (B57606) derivatives is well-established, but future efforts should focus on methods that are both novel and environmentally sustainable. For the isomeric compound, 1-(2-methylquinolin-3-yl)ethanone (B84497), a facile and efficient one-pot synthesis has been reported using the inexpensive, non-toxic, and environmentally benign catalyst Ferric chloride hexahydrate (FeCl₃·6H₂O) in water. researchgate.net This approach, which involves the condensation of 2-aminoarylketones and active methylene (B1212753) compounds, exemplifies the principles of green chemistry. researchgate.net

Future research should aim to adapt or develop similar green methodologies for 1-(3-Methylquinolin-2-yl)ethanone. This includes exploring a range of catalysts and reaction conditions that minimize waste, avoid hazardous solvents, and improve energy efficiency. researchgate.net The use of agro-waste extracts, mechanochemistry, or microwave-assisted synthesis represents fertile ground for innovation. researchgate.net

Table 1: Potential Green Synthetic Approaches

| Approach | Potential Catalyst/Medium | Key Advantages |

|---|---|---|

| Catalyst-based Synthesis | Ferric chloride hexahydrate (FeCl₃·6H₂O) | Inexpensive, non-toxic, water as solvent, high efficiency. researchgate.net |

| Microwave-Assisted Synthesis | Pd(OAc)₂ / 1,10-phenanthroline | Rapid reaction times, improved yields. nih.gov |

| Agro-Waste Extract Medium | Water extract of banana peel ash (WEB) | Sustainable, utilizes waste products, basic medium. researchgate.net |

| Solvent-Free Synthesis | Mechanochemistry (Ball-milling) | Reduces solvent waste, can lead to novel reactivity. researchgate.net |

Advanced Computational Modeling for Predictive Design

Computational chemistry offers powerful tools to accelerate the discovery process by predicting molecular properties and guiding experimental design. Future research on this compound would benefit immensely from the application of advanced computational models. mdpi.com

Methods like Density Functional Theory (DFT) can be used to determine optimized geometrical configurations, molecular electrostatic potential (MEP), and frontier molecular orbitals (FMO), which help in understanding the molecule's reactivity and stability. nih.gov Furthermore, integrating artificial intelligence (AI) and machine learning (ML) can create predictive models for ADME (absorption, distribution, metabolism, and excretion) properties, reducing the likelihood of late-stage attrition in drug development. mdpi.comresearchgate.net These in silico tools can be used to design novel derivatives of this compound with enhanced activity and selectivity by predicting their binding affinity to biological targets. rsc.org

Integration of Multi-Omics Data in Biological Mechanism Elucidation

To fully understand the biological impact of this compound, a systems-level approach is necessary. The integration of multi-omics data—such as genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of the molecular perturbations induced by the compound. nih.gov This approach is crucial for moving beyond a single target and understanding the complex interplay of signaling, gene-regulatory, and metabolic pathways. nih.gov

Future studies could expose relevant cell lines or model organisms to this compound and generate multi-omics datasets. By integrating these data, researchers can construct network models to identify the key pathways and biological processes modulated by the compound. nih.govnih.gov This can help elucidate its mechanism of action, identify potential biomarkers of its effect, and uncover unexpected therapeutic applications. youtube.com

Exploration of Diverse Biological Targets and Pathways Beyond Current Scope

The biological activity of quinoline derivatives is vast, and it is probable that this compound interacts with multiple biological targets. While research on related structures points towards activities like anticancer and antimicrobial effects, the specific targets of this compound remain largely unexplored. nih.gov

Future research should involve broad-based screening to identify novel molecular targets. Chalcones, which are structurally related, are known to interact with a diverse range of proteins, including protein tyrosine phosphatases (PTPs), IκB kinases (IKKs), and microbial enzymes. nih.gov A systematic investigation could screen this compound and its derivatives against a wide panel of kinases, phosphatases, and other enzymes implicated in diseases like cancer and inflammation. This exploration could reveal previously unknown biological activities and open new therapeutic avenues.

Table 2: Potential Biological Target Classes for Investigation

| Target Class | Specific Examples | Potential Therapeutic Area |

|---|---|---|

| Protein Kinases | VEGFR-2, IKKs | Cancer, Inflammation nih.gov |

| Protein Tyrosine Phosphatases | PTP1B, MtbPtpA/B | Diabetes, Infectious Disease nih.gov |

| DNA-interacting Proteins | Topoisomerase IIβ | Cancer nih.gov |

| Cytoskeletal Proteins | Tubulin | Cancer mdpi.com |

Synthetic Strategies for Isomeric and Stereoisomeric Derivatives

The precise spatial arrangement of atoms in a molecule is critical for its biological activity. The synthesis and study of isomeric and stereoisomeric derivatives of this compound is a crucial, yet unexplored, area of research. The position of the methyl and ethanone (B97240) groups on the quinoline ring undoubtedly influences its interaction with biological targets.

Future work should focus on developing regioselective synthetic methods to access other isomers of this compound. For instance, creating a library of positional isomers could lead to a potent structure-activity relationship (SAR) study. Furthermore, if chiral centers are introduced into the molecule, developing stereoselective syntheses to isolate individual enantiomers or diastereomers will be essential, as stereoisomers often exhibit profoundly different biological activities. researchgate.net Techniques like the Liebeskind–Srogl cross-coupling, used for creating complex 3-heteroaryl-quinolin-2(1H)-ones, could be adapted to generate novel structural analogs. nih.gov

Novel Derivatization Approaches for Enhanced Detection and Targeted Research

To probe the function and localization of this compound in biological systems, novel derivatization strategies are needed. This involves chemically modifying the parent compound to introduce new functionalities without abolishing its inherent activity.

Future research should focus on synthesizing derivatives that can serve as research tools. For example, installing a fluorescent tag would allow for visualization of the compound's uptake and subcellular distribution in living cells. Attaching a biotin (B1667282) tag could enable affinity-based purification of its protein targets. Moreover, creating a library of derivatives by modifying the ethanone group or the quinoline ring can help systematically probe the SAR, leading to the design of more potent and selective compounds. rsc.orgmdpi.com

Q & A

Q. Yield Optimization :

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) resolves unreacted starting materials.

- Reaction monitoring : TLC (Rf ~0.5 in 7:3 hexane/EtOAc) ensures completion.

Reference : Example yields of 75–85% are reported using this method .

Which spectroscopic and analytical methods are most reliable for confirming the structure of this compound?

Basic Research Question

Key Techniques :

¹H/¹³C NMR : Assignments distinguish aromatic protons, methyl groups, and the ketone moiety.

Mass Spectrometry (MS) : Confirms molecular ion ([M⁺] at m/z 185) and fragmentation patterns.

Elemental Analysis : Validates purity (e.g., C: 77.75%, H: 6.10%, N: 7.41%).

Q. Key Parameters :

- R-factor : Aim for < 0.05 for high-resolution data.

- Twinned Data : Use SHELXL ’s TWIN/BASF commands for refinement .

What experimental design considerations are critical when studying the reactivity of this compound in heterocyclic synthesis?

Advanced Research Question

Design Principles :

- Substrate Scope : Test reactions with diverse nucleophiles (e.g., hydrazines, amines) to assess regioselectivity.

- Kinetic Monitoring : Use HPLC or GC-MS to track intermediate formation (e.g., enolates or Schiff bases).

- Catalytic Systems : Screen Lewis acids (e.g., ZnCl₂, FeCl₃) to optimize condensation reactions .

Example : Palladium-catalyzed cross-coupling reactions require anhydrous conditions and degassed solvents to prevent catalyst poisoning .

How can gas chromatography-mass spectrometry (GC-MS) be applied to assess the purity of synthesized batches?

Basic Research Question

Methodology :

- Column Selection : Polar columns (e.g., DB-5) separate ketones from aromatic byproducts.

- Temperature Program : Start at 50°C (hold 2 min), ramp at 10°C/min to 250°C.

- Reference Data : Compare retention indices with NIST data (e.g., boiling point: 493.2 K at 1 atm ).

Quantitative Analysis : Use internal standards (e.g., dodecane) to calculate purity via peak area ratios.

What computational chemistry approaches validate experimental data for this compound, and how are discrepancies resolved?

Advanced Research Question

Methods :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.